molecular formula C9H16NNaO4S B13580731 Sodium (S)-1-(tert-butoxycarbonyl)pyrrolidine-3-sulfinate

Sodium (S)-1-(tert-butoxycarbonyl)pyrrolidine-3-sulfinate

Cat. No.: B13580731
M. Wt: 257.28 g/mol
InChI Key: OKCQFZCTMMHGSD-FJXQXJEOSA-M
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Description

Sodium (S)-1-(tert-butoxycarbonyl)pyrrolidine-3-sulfinate is a chemical compound that belongs to the class of sulfinate salts. These compounds are often used in organic synthesis due to their ability to act as nucleophiles and participate in various chemical reactions. The tert-butoxycarbonyl (Boc) group is a common protecting group for amines in organic synthesis, providing stability and ease of removal under specific conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium (S)-1-(tert-butoxycarbonyl)pyrrolidine-3-sulfinate typically involves the following steps:

    Protection of Pyrrolidine: The pyrrolidine ring is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

    Sulfinylation: The protected pyrrolidine is then reacted with a sulfinylating agent, such as sulfur dioxide and a base, to introduce the sulfinate group.

    Formation of Sodium Salt: The resulting sulfinate is treated with a sodium source, such as sodium hydroxide, to form the sodium salt.

Industrial Production Methods

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Sodium (S)-1-(tert-butoxycarbonyl)pyrrolidine-3-sulfinate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The sulfinate group can act as a nucleophile, participating in substitution reactions with electrophiles.

    Oxidation: The sulfinate group can be oxidized to form sulfonates.

    Reduction: Under specific conditions, the sulfinate group can be reduced to thiols.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and conditions typically involve polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide or peracids are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products

    Nucleophilic Substitution: Alkylated products.

    Oxidation: Sulfonates.

    Reduction: Thiols.

Scientific Research Applications

Sodium (S)-1-(tert-butoxycarbonyl)pyrrolidine-3-sulfinate has various applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of complex molecules.

    Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates.

    Biological Studies: Utilized in the modification of biomolecules for research purposes.

    Industrial Applications: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Sodium (S)-1-(tert-butoxycarbonyl)pyrrolidine-3-sulfinate involves its ability to act as a nucleophile. The sulfinate group can attack electrophilic centers in various substrates, leading to the formation of new chemical bonds. The tert-butoxycarbonyl group provides stability to the molecule, allowing it to participate in reactions without undergoing unwanted side reactions.

Comparison with Similar Compounds

Similar Compounds

    Sodium (S)-1-(tert-butoxycarbonyl)pyrrolidine-2-sulfinate: Similar structure but with the sulfinate group at a different position.

    Sodium (S)-1-(tert-butoxycarbonyl)pyrrolidine-4-sulfinate: Another positional isomer.

    Sodium (S)-1-(tert-butoxycarbonyl)piperidine-3-sulfinate: A similar compound with a piperidine ring instead of a pyrrolidine ring.

Uniqueness

Sodium (S)-1-(tert-butoxycarbonyl)pyrrolidine-3-sulfinate is unique due to its specific structural configuration, which imparts distinct reactivity and stability. The position of the sulfinate group and the presence of the tert-butoxycarbonyl protecting group make it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C9H16NNaO4S

Molecular Weight

257.28 g/mol

IUPAC Name

sodium;(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-sulfinate

InChI

InChI=1S/C9H17NO4S.Na/c1-9(2,3)14-8(11)10-5-4-7(6-10)15(12)13;/h7H,4-6H2,1-3H3,(H,12,13);/q;+1/p-1/t7-;/m0./s1

InChI Key

OKCQFZCTMMHGSD-FJXQXJEOSA-M

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)S(=O)[O-].[Na+]

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)S(=O)[O-].[Na+]

Origin of Product

United States

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